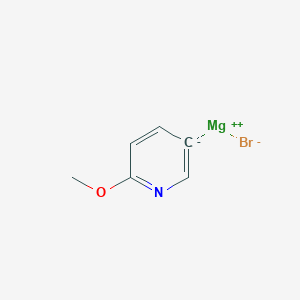

(6-Methoxypyridin-3-yl)magnesium bromide

Descripción general

Descripción

(6-Methoxypyridin-3-yl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically supplied as a solution in 2-methyltetrahydrofuran (2-MeTHF) and is known for its utility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(6-Methoxypyridin-3-yl)magnesium bromide is synthesized through the reaction of 6-methoxypyridine with magnesium in the presence of a bromine source. The reaction is typically carried out in an anhydrous solvent such as 2-MeTHF to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:

6-Methoxypyridine+Mg+Br2→(6-Methoxypyridin-3-yl)magnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials, controlled addition of reagents, and efficient stirring to ensure complete reaction.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methoxypyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.

Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.

Coupling Reactions: Requires a base and a palladium catalyst.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Pyridines: From substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

As a Grignard reagent, (6-Methoxypyridin-3-yl)magnesium bromide exhibits nucleophilic properties due to the polarized bond between magnesium and bromine. The magnesium atom forms a bond with the bromine atom, resulting in a highly nucleophilic carbon that can attack electrophilic centers in other molecules. This mechanism enables the formation of new carbon-carbon bonds through various chemical reactions.

Key Reactions Involving this compound

-

Nucleophilic Addition :

- Reacts with carbonyl compounds (aldehydes, ketones) to produce alcohols.

- Example: The addition of this compound to acetophenone yields 1-(6-methoxypyridin-3-yl)-1-phenylethanol.

-

Substitution Reactions :

- Can replace halides in organic compounds.

- Utilized in reactions where halogenated compounds are transformed into more complex structures.

-

Coupling Reactions :

- Employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

- Example: Coupling with aryl halides to form biaryl compounds.

Organic Synthesis

This compound is extensively used for constructing complex organic molecules. Its ability to facilitate nucleophilic additions and substitutions makes it invaluable for chemists aiming to synthesize intricate structures efficiently.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical agents. Its versatility allows for modifications that enhance biological activity or alter pharmacokinetic properties of drug candidates.

Material Science

The compound is also applied in the production of fine chemicals and advanced materials, where its reactivity can be harnessed to create novel compounds with specific properties tailored for industrial applications.

Case Studies

-

Synthesis of Biaryl Compounds :

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling reactions, showcasing its effectiveness in forming stable carbon-carbon bonds under mild conditions. -

Modification of Drug Candidates :

Research involving the modification of existing drug candidates highlighted how this compound could introduce functional groups that improve efficacy and reduce side effects.

Mecanismo De Acción

The mechanism of action of (6-Methoxypyridin-3-yl)magnesium bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound forms a bond with the bromine atom, creating a polarized bond that makes the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.

Comparación Con Compuestos Similares

Similar Compounds

- (6-Methoxypyridin-3-yl)boronic acid

- (6-Methoxypyridin-3-yl)lithium

- (6-Methoxypyridin-3-yl)zinc bromide

Uniqueness

Compared to its analogs, (6-Methoxypyridin-3-yl)magnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. It is more reactive than the boronic acid derivative and more stable than the lithium derivative, making it a preferred choice in many synthetic applications.

Actividad Biológica

(6-Methoxypyridin-3-yl)magnesium bromide is a Grignard reagent that has garnered interest in various fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in numerous chemical reactions, leading to the formation of biologically active compounds. This article explores its biological activity, synthetic routes, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C7H8BrMgN1O1. It features a pyridine ring substituted with a methoxy group, which enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxypyridine with magnesium in an anhydrous solvent, such as 2-MeTHF. The general reaction can be summarized as follows:

This method ensures the formation of a highly reactive nucleophile, which can be utilized in various organic transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 12 | 19 (Gentamicin) |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays using human cell lines demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage by modulating reactive oxygen species (ROS) levels.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The magnesium atom facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecules that may exhibit enhanced biological activities.

Case Studies

-

Antimicrobial Activity Evaluation

A comprehensive study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that derivatives with halogen substitutions exhibited increased potency against Gram-positive bacteria, while the methoxy-substituted compound showed broad-spectrum activity. -

Neuroprotection Against Oxidative Stress

In a model simulating Parkinson's disease, treatment with this compound resulted in a significant reduction in cell death due to oxidative stress induced by neurotoxins like MPP+. The mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Propiedades

IUPAC Name |

magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDJXGURUAAFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.